5,5'-Dinitro-BAPTA-tetramethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dinitro-BAPTA-tetramethyl Ester is a nitrated tetramethyl ester derivative of BAPTA. It is a highly selective calcium chelating reagent, widely used in various scientific research applications due to its unique properties. The molecular formula of 5,5’-Dinitro-BAPTA-tetramethyl Ester is C26H30N4O14, and its molecular weight is 622.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dinitro-BAPTA-tetramethyl Ester involves multiple steps, starting from the nitration of BAPTA. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The nitration process introduces nitro groups into the BAPTA molecule, resulting in the formation of 5,5’-Dinitro-BAPTA. This intermediate is then esterified using methanol and an acid catalyst to produce the tetramethyl ester derivative.
Industrial Production Methods
Industrial production of 5,5’-Dinitro-BAPTA-tetramethyl Ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dinitro-BAPTA-tetramethyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
5,5’-Dinitro-BAPTA-tetramethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a calcium chelating reagent in various analytical and preparative techniques.
Biology: Employed in studies of calcium signaling and homeostasis in cells and tissues.
Medicine: Investigated for its potential neuroprotective effects in conditions such as ischemia and excitotoxicity.
Industry: Utilized in the preparation of calcium-sensitive fluorescent dyes for imaging and diagnostic purposes.
Mechanism of Action
The primary mechanism of action of 5,5’-Dinitro-BAPTA-tetramethyl Ester involves its ability to chelate calcium ions. The compound binds to calcium ions with high affinity, forming stable complexes. This chelation process can modulate calcium levels in biological systems, influencing various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium channels, transporters, and binding proteins.
Comparison with Similar Compounds
Similar Compounds
BAPTA: The parent compound, which is also a calcium chelating reagent.
5,5’-Dibromo-BAPTA: A brominated derivative with similar calcium chelating properties.
5,5’-Difluoro-BAPTA: A fluorinated derivative used in calcium imaging studies.
Uniqueness
5,5’-Dinitro-BAPTA-tetramethyl Ester is unique due to the presence of nitro groups, which enhance its selectivity and binding affinity for calcium ions. The tetramethyl ester groups also improve its lipophilicity, facilitating its use in cell-permeant applications. These properties make it particularly valuable in studies requiring precise control of intracellular calcium levels.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBXUYZCDEHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110488 |
Source
|
Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125367-35-3 |
Source
|
Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125367-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.